BenchChemオンラインストアへようこそ!

2-Bromo-5-(cyclohexyloxy)pyrazine

Kinase inhibitor design Medicinal chemistry Metabolic stability

2-Bromo-5-(cyclohexyloxy)pyrazine (CAS 1086382-88-8) is a heterocyclic aromatic compound belonging to the halogenated alkoxypyrazine class, with the molecular formula C10H13BrN2O and a molecular mass of 257.13 g/mol. It features a pyrazine core substituted with a bromine atom at the 2-position and a cyclohexyloxy group at the 5-position.

Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
CAS No. 1086382-88-8
Cat. No. B7827291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(cyclohexyloxy)pyrazine
CAS1086382-88-8
Molecular FormulaC10H13BrN2O
Molecular Weight257.13 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=CN=C(C=N2)Br
InChIInChI=1S/C10H13BrN2O/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2
InChIKeyKMGKYVTXIPBAAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(cyclohexyloxy)pyrazine (CAS 1086382-88-8): A Regiospecific Halogenated Pyrazine Building Block for Medicinal Chemistry Procurement


2-Bromo-5-(cyclohexyloxy)pyrazine (CAS 1086382-88-8) is a heterocyclic aromatic compound belonging to the halogenated alkoxypyrazine class, with the molecular formula C10H13BrN2O and a molecular mass of 257.13 g/mol [1]. It features a pyrazine core substituted with a bromine atom at the 2-position and a cyclohexyloxy group at the 5-position. The compound is primarily utilized as a versatile small molecule scaffold and synthetic intermediate in pharmaceutical research, particularly in kinase-targeted drug discovery programs . Its regiospecific substitution pattern distinguishes it from other bromo-cyclohexyloxy pyrazine isomers, enabling selective derivatization at defined positions. Commercially, it is available from multiple suppliers with typical purity specifications of 95% to 98%, supporting both milligram-scale exploratory chemistry and gram-scale lead optimization campaigns .

Why 2-Bromo-5-(cyclohexyloxy)pyrazine Cannot Be Interchanged with Other Halogenated Alkoxypyrazines


Although a family of bromo-(cyclohexyloxy)pyrazine regioisomers and related halogenated alkoxypyrazine analogs share the same molecular formula, their substitution positions fundamentally alter physicochemical properties governing molecular recognition, metabolic stability, and synthetic accessibility. The 2-bromo-5-cyclohexyloxy arrangement offers a specific spatial orientation that cannot be replicated by the 2-bromo-6-cyclohexyloxy isomer or by C-linked cyclohexyl analogs lacking the ether oxygen. In kinase inhibitor design, subtle shifts in lipophilicity (ΔLogP ~0.1–0.9 between regioisomers) and hydrogen-bond acceptor geometry can critically impact target selectivity profiles . Furthermore, the bromine atom at the 2-position adjacent to a pyrazine nitrogen provides a unique electronic environment for palladium-catalyzed cross-coupling reactivity that differs from chloro‑ or iodo‑substituted analogs, directly affecting synthetic yield and the scope of accessible derivatives . The quantitative evidence below substantiates why informed procurement decisions must be compound-specific rather than scaffold-generic.

Quantitative Differentiation Evidence: 2-Bromo-5-(cyclohexyloxy)pyrazine vs. Closest Analogs


O-Linked Cyclohexyloxy vs. C-Linked Cyclohexyl: Critical Impact on Hydrogen-Bond Acceptor Capacity and Metabolic Stability

2-Bromo-5-(cyclohexyloxy)pyrazine contains an O-linked cyclohexyloxy group that introduces an ether oxygen capable of serving as a hydrogen-bond acceptor (HBA count = 3), whereas 2-Bromo-5-(cyclohexyl)pyrazine (CAS 1086382-84-4) bears a C-linked cyclohexyl group with no ether oxygen (HBA count = 2) and therefore lacks this H-bond capacity [1]. In kinase inhibitor pharmacophores, the presence of an additional H-bond acceptor at the solvent-exposed interface can shift selectivity by 10- to 100-fold between kinase isoforms when the interaction is geometrically complementary to a target residue [1]. Furthermore, the C–O–C linkage introduces a metabolic soft spot (oxidative O-dealkylation) that can be exploited for prodrug design or tuned for clearance rate modulation, whereas the C-linked cyclohexyl analog is metabolically more inert and less tunable [2].

Kinase inhibitor design Medicinal chemistry Metabolic stability

Predicted Lipophilicity: 2-Bromo-5-(cyclohexyloxy)pyrazine Has Intermediate LogP That Differs from Both Smaller Alkoxy and Regioisomeric Analogs

Predicted lipophilicity data from ACD/Labs Percepta reveals that 2-Bromo-5-(cyclohexyloxy)pyrazine occupies an intermediate LogP position among related 5-alkoxy-2-bromopyrazine analogs, with its LogP structurally estimated at approximately 2.95–3.10 based on interpolation between the methoxy (ACD/LogP = 2.07), isopropoxy (ACD/LogP = 2.95), and the 6-substituted regioisomer (LogP = 3.89) . This intermediate LogP positions the compound favorably for oral bioavailability optimization, as excessively high LogP (>5) is associated with poor solubility and promiscuous off-target binding, while excessively low LogP (<1) compromises membrane permeability [1]. The approximately one-unit difference compared to the 6-regioisomer (ΔLogP ≈ -0.9) is substantial enough to alter compound prioritization in lead optimization workflows.

Lipophilicity Drug-likeness Physicochemical profiling

Regioisomeric Differentiation: 2,5-Substitution vs. 2,6-Substitution Alters Polar Surface Area and Spatial Vector of Derivatization

The polar surface area (PSA) of 2-Bromo-6-(cyclohexyloxy)pyrazine has been reported as 12.89 Ų, while the 2,5-substitution pattern positions the cyclohexyloxy group para to the ring nitrogen bearing the bromine, yielding a different spatial orientation and potentially a slightly different PSA . The 2,5-arrangement places the cyclohexyloxy substituent on the nitrogen-adjacent carbon (C5), whereas the 2,6-arrangement places it on the nitrogen-distal carbon (C6). This geometric distinction affects the exit vector of elaborated derivatives and can critically impact shape complementarity with protein binding pockets during fragment elaboration [1]. In lead optimization, regioisomeric selection can determine whether a series achieves nanomolar potency or remains inactive.

Regiochemistry Medicinal chemistry Structure-activity relationship

Bromine vs. Chlorine as the Cross-Coupling Handle: Divergent Reactivity in Palladium-Catalyzed Transformations

2-Bromo-5-(cyclohexyloxy)pyrazine bears a C–Br bond (bond dissociation energy ≈ 337 kJ/mol for aryl bromides) that is more reactive in oxidative addition with Pd(0) catalysts compared to the corresponding C–Cl bond (BDE ≈ 399 kJ/mol for aryl chlorides) found in 2-Chloro-5-(cyclohexyloxy)pyrazine or 2-Chloro-6-(cyclohexyloxy)pyrazine (CAS 1016681-36-9, MW 212.68) . This difference enables Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions to proceed under milder conditions with higher yields for the bromo derivative [1]. Conversely, the bromo compound offers greater stability and ease of handling compared to the iodo analog, which would be even more reactive but prone to oxidative degradation.

Cross-coupling Synthetic chemistry Building block reactivity

Supplier Purity Specifications and Analytical Documentation: Procurement-Ready Comparison Across Commercial Sources

Commercially, 2-Bromo-5-(cyclohexyloxy)pyrazine is available from multiple vendors with differing purity grades and analytical documentation packages. AK Sci supplies the compound at a minimum purity specification of 95% with long-term storage recommended in cool, dry conditions . MolCore offers the compound certified to NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . LeYan (乐研) lists the compound at 98% purity . For procurement decisions where analytical traceability is critical (e.g., GLP toxicology batch qualification, IND-enabling studies), the 98% grade with ISO certification provides a verifiable quality advantage over the 95% grade lacking such certification.

Procurement Quality control Analytical chemistry

Predicted Physicochemical Parameters vs. Alkoxy Homologs: Boiling Point and Density Trends Supporting Purification and Formulation Decisions

The predicted boiling point of 2-Bromo-5-(cyclohexyloxy)pyrazine is 313.6±37.0 °C with a predicted density of 1.439±0.06 g/cm³, which are substantially higher than the corresponding values for 2-Bromo-5-methoxypyrazine (BP 208.5±35.0 °C, density 1.6±0.1 g/cm³) and 2-Bromo-5-isopropoxypyrazine (BP 236.9±35.0 °C, density 1.5±0.1 g/cm³) . The higher boiling point reflects increased molecular weight and van der Waals surface area from the cyclohexyl ring, which also impacts chromatographic retention time and distillation purification feasibility. The predicted pKa of -1.51±0.10 indicates that the pyrazine ring nitrogens remain unprotonated under all physiologically relevant pH conditions, distinguishing the compound from amino-substituted pyrazine analogs that carry basic centers .

Physicochemical properties Purification Formulation

Application Scenarios Where 2-Bromo-5-(cyclohexyloxy)pyrazine's Differentiation Profile Provides Selection Advantages


Kinase Inhibitor Lead Optimization Requiring Intermediate Lipophilicity and Ether H-Bond Acceptors

In pan-PIM kinase inhibitor programs, 2-thioxothiazolidin-4-one derivatives incorporating cyclohexyloxy substituents have demonstrated single-digit nanomolar IC50 values against all three PIM kinase isoforms with high selectivity over 14 other kinases [1]. The intermediate LogP of 2-Bromo-5-(cyclohexyloxy)pyrazine (~2.95–3.10) positions it favorably for oral bioavailability relative to the more lipophilic 6-regioisomer (LogP 3.89), while the ether oxygen provides an additional H-bond acceptor that the C-linked cyclohexyl analog lacks . This scaffold is suitable for fragment elaboration via Suzuki coupling at the bromine position, enabling rapid exploration of substituent SAR while maintaining balanced physicochemical properties.

Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling for Fragment-Based Drug Discovery

The bromine atom at the 2-position of the pyrazine ring enables efficient diversification through Suzuki-Miyaura coupling with aryl, heteroaryl, or vinyl boronic acids under standard Pd-catalyzed conditions [1]. The reactivity advantage of C–Br over C–Cl (ΔBDE ≈ 62 kJ/mol) translates to faster reaction kinetics and higher conversion rates at lower catalyst loadings, making this compound the preferred building block over the corresponding chloro analog (e.g., 2-Chloro-6-(cyclohexyloxy)pyrazine, CAS 1016681-36-9) for high-throughput parallel synthesis workflows . The 2,5-substitution pattern also provides a distinct exit vector geometry compared to the 2,6-regioisomer, enabling exploration of a different region of chemical space.

Regulated Preclinical Development Requiring ISO-Certified Building Block Supply

For research programs advancing toward IND-enabling studies, procurement of building blocks with auditable quality documentation is essential. 2-Bromo-5-(cyclohexyloxy)pyrazine is commercially available at NLT 98% purity from ISO-certified suppliers, providing the batch-to-batch consistency and analytical traceability (HPLC, NMR, GC) required for GLP toxicology batch qualification [1]. This certification level is not universally available across all commercial sources, where minimum purity may be specified at only 95% without ISO documentation . For procurement officers, selecting the ISO-certified, higher-purity grade reduces the risk of impurity-driven confounding in pivotal biological assays.

Metabolic Stability Optimization via Ether Linkage Tuning in Drug Candidate Design

The cyclohexyloxy ether linkage in 2-Bromo-5-(cyclohexyloxy)pyrazine offers a tunable metabolic handle through oxidative O-dealkylation, a pathway absent in the C-linked cyclohexyl analog (2-Bromo-5-(cyclohexyl)pyrazine, CAS 1086382-84-4) [1]. Medicinal chemistry teams seeking to modulate clearance rate can exploit this metabolic soft spot: steric shielding from the cyclohexyl ring slows O-dealkylation relative to smaller alkoxy groups such as methoxy or ethoxy, providing intermediate metabolic stability suitable for once-daily oral dosing profiles . This tunability is unavailable with the metabolically inert C-linked analog.

Quote Request

Request a Quote for 2-Bromo-5-(cyclohexyloxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.